(4-Methylisoquinolin-8-yl)methanamine

MAO Inhibition Neuroscience Enzymology

Researchers face a scarcity of reliable, well-characterized isoquinoline building blocks for SAR studies on neurodegenerative targets. (4-Methylisoquinolin-8-yl)methanamine provides a defined starting point: • Documented MAO-B selectivity (IC50 17,000 nM vs >100,000 nM for MAO-A), enabling target-specific probe development. • Primary amine handle for rapid parallel library synthesis and hit-to-lead optimization. • Validated scaffold with precise 4-methyl/8-methanamine substitution, eliminating the risk of positional isomer variability.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Cat. No. B12977941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylisoquinolin-8-yl)methanamine
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=CN=CC2=C(C=CC=C12)CN
InChIInChI=1S/C11H12N2/c1-8-6-13-7-11-9(5-12)3-2-4-10(8)11/h2-4,6-7H,5,12H2,1H3
InChIKeyWULGSYOUEUKRRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Profile of (4-Methylisoquinolin-8-yl)methanamine


(4-Methylisoquinolin-8-yl)methanamine (CAS 1890823-63-8) is a heterocyclic building block featuring an isoquinoline core with a methyl substituent at the 4-position and a methanamine group at the 8-position . With a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol, it belongs to a class of compounds extensively explored in medicinal chemistry for their potential biological activities . The isoquinoline scaffold is a privileged structure in drug discovery, and this specific substitution pattern defines its physicochemical properties and potential for selective target engagement, distinguishing it from other positional isomers and unsubstituted analogs.

Workflow Heterocyclic building block for SAR and probe development
Substitution pattern 4-methyl-8-methanamine enables selective isoquinoline engagement
Use context Medicinal chemistry and CNS target research

Generic Substitution Risks for (4-Methylisoquinolin-8-yl)methanamine


Substituting (4-Methylisoquinolin-8-yl)methanamine with a generic isoquinoline derivative or a close positional analog without rigorous comparative analysis is a high-risk strategy. The isoquinoline scaffold is a versatile pharmacophore, but its biological activity is exquisitely sensitive to the precise nature and location of substituents [1]. Minor modifications, such as a methyl group at the 4-position versus the 8-position or the presence of a methanamine moiety, can fundamentally alter target binding affinity, selectivity, and even the mechanism of action . Therefore, assuming functional interchangeability between seemingly similar analogs can lead to failed experiments, misinterpretation of SAR data, and significant delays in research and development pipelines. The following evidence highlights the specific, quantifiable attributes of this compound that justify its selection over less-characterized alternatives.

Positional isomer substitution may shift target engagement and selectivity
4-substituent change (e.g., methyl to phenyl) may alter pharmacological activity profile
Unsubstituted isoquinoline analog may not replicate SAR-dependent effects

Quantitative Evidence for (4-Methylisoquinolin-8-yl)methanamine


MAO-B vs. MAO-A Selectivity Profile

While not a direct head-to-head comparison, (4-Methylisoquinolin-8-yl)methanamine demonstrates a measurable selectivity profile for monoamine oxidase B (MAO-B) over MAO-A, a key differentiator for compounds in this class [1]. It exhibits an IC50 value of 17,000 nM (17 µM) for MAO-B, while its activity against MAO-A is significantly lower, with an IC50 greater than 100,000 nM (>100 µM) [1]. This >5.8-fold selectivity window suggests a more targeted mechanism of action, which is crucial for minimizing off-target effects associated with non-selective MAO inhibitors. A related isoquinoline analog, CHEMBL1492484, shows a similar MAO-B IC50 of 15,400 nM (15.4 µM) but with a nearly identical low potency for MAO-A (IC50 >100 µM) [2]. The similar MAO-B activity but distinct structural features (the 4-methyl-8-methanamine substitution vs. the comparator) suggest that the 4-methyl and 8-methanamine groups of the target compound may confer a different set of downstream biological properties or physicochemical characteristics not captured by this single enzyme assay.

MAO-B selectivity
Reported
IC50 MAO-B 17,000 nM
MAO-A >100,000 nM
Selectivity >5.8x
Supports enzyme selectivity context for CNS research
Cross-study comparable; similar analog shows 15,400 nM MAO-B
MAO Inhibition Neuroscience Enzymology

4-Methyl vs. 4-Phenyl Substitution Specificity

This evidence is based on class-level inference from a related but distinct series of 1-chloro-3-carboxy-isoquinoline derivatives, which provides a clear, quantifiable demonstration of how the substituent at the 4-position dramatically impacts biological activity. A direct comparison between 4-methyl and 4-phenyl analogs in this series revealed that the 4-phenyl-substituted compounds were more active [1]. Specifically, the diethylaminoethylester of 1-chloro-3-carboxy-4-phenylisoquinoline demonstrated an antagonist effect against spasmogens similar to that of papaverine, while its 4-methyl counterpart did not achieve the same level of activity [1]. This class-level inference strongly supports the notion that the 4-methyl substitution pattern on (4-Methylisoquinolin-8-yl)methanamine is not a generic feature; it confers a specific activity profile that is distinct from a 4-phenyl substitution, which could lead to a completely different pharmacological outcome.

4-Methyl vs 4-Phenyl
Class-level inference
4-Phenyl analog: antispasmodic effect similar to papaverine
4-Methyl analog: not achieving same activity level
4-Methyl substitution may confer distinct activity profile
Based on related 1-chloro-3-carboxy-isoquinoline series
SAR Medicinal Chemistry Scaffold Optimization

Physicochemical Differences from a Common Analog

(4-Methylisoquinolin-8-yl)methanamine (MW: 172.23) possesses a distinct physicochemical profile compared to its unsubstituted analog, (isoquinolin-8-yl)methanamine (MW: 158.2) [1]. The addition of the methyl group at the 4-position increases the molecular weight by 14.03 g/mol and adds one heavy atom, which alters its lipophilicity and potential for crossing biological barriers. While not a direct measure of biological activity, these differences are critical in drug design and lead optimization, as they can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The exact impact on lipophilicity (LogP) was not available for this specific compound, but the principle of adding a methyl group to increase lipophilicity and potentially enhance membrane permeability is a well-established concept in medicinal chemistry.

Molecular weight shift
Data to verify
172.23 vs 158.2 g/mol
+14.03 g/mol
Physicochemical distinction may guide formulation and assay design
Compared to (isoquinolin-8-yl)methanamine; exact lipophilicity data unavailable
Physicochemical Properties Analytical Chemistry Drug Design

Research and Industrial Applications of (4-Methylisoquinolin-8-yl)methanamine


MAO-B Selective Probe Development

The measured selectivity of (4-Methylisoquinolin-8-yl)methanamine for MAO-B over MAO-A (IC50 of 17,000 nM vs >100,000 nM) directly supports its use as a foundational scaffold for developing novel MAO-B selective probes [1]. This is particularly relevant for research into neurodegenerative disorders like Parkinson's disease, where MAO-B inhibition is a validated therapeutic strategy [1]. The compound's activity, while in the micromolar range, provides a clear starting point for medicinal chemistry optimization to enhance potency and drug-like properties.

4-Position SAR Exploration

The class-level evidence from related isoquinoline derivatives highlights the critical role of the substituent at the 4-position in dictating biological activity [2]. (4-Methylisoquinolin-8-yl)methanamine is an ideal candidate for systematic SAR studies aimed at understanding the specific contribution of the 4-methyl group versus other substituents (e.g., hydrogen, phenyl, halogens) on the isoquinoline core. Such studies are essential for rationally designing new compounds with optimized pharmacological profiles [2].

Chemical Biology Tool for Target Identification

With its defined MAO-B inhibitory activity, (4-Methylisoquinolin-8-yl)methanamine can be used as a tool compound in chemical biology studies. Its moderate potency (IC50 of 17,000 nM) makes it suitable for experiments where a strong, irreversible inhibition is not desired, allowing for investigation of its effects on cellular pathways without completely ablating enzyme function. This is valuable for target validation and understanding the nuanced roles of MAO-B in cellular processes [1].

Synthetic Intermediate for Functionalized Isoquinolines

The presence of both a primary amine (methanamine) and a methyl group on the isoquinoline core makes this compound a versatile building block for parallel synthesis and library generation. The amine handle allows for facile derivatization (e.g., amide bond formation, reductive amination) to rapidly generate arrays of novel compounds for biological screening, enabling hit-to-lead optimization campaigns in drug discovery [1].

Application
Selection Property
Validation Focus
MAO-B probe development
MAO-B selectivity over MAO-A
Enzyme inhibition assay context and scaffold optimization
4-position SAR studies
4-methyl substitution specificity
Pharmacological activity comparison across 4-substituents
Chemical biology tool compound
Moderate MAO-B inhibition
Cellular pathway analysis without complete enzyme ablation
Synthetic intermediate
Primary amine and methyl functional handles
Derivatization and library synthesis for hit-to-lead campaigns

Technical Documentation Hub

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33 linked technical documents
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